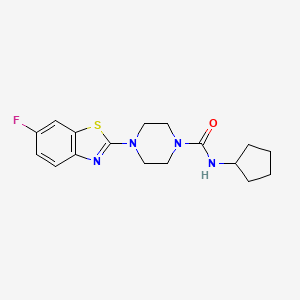

N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4OS/c18-12-5-6-14-15(11-12)24-17(20-14)22-9-7-21(8-10-22)16(23)19-13-3-1-2-4-13/h5-6,11,13H,1-4,7-10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCJDZVOTXJKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzothiazole ring . The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor .

The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the benzothiazole derivative with cyclopentyl isocyanate to form the carboxamide group . The reaction conditions often include the use of organic solvents like dichloromethane or ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times . The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Piperidine, triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects . Molecular docking studies have shown that it can bind to active sites of enzymes, thereby inhibiting their activity . The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Piperazine-Carboxamide Derivatives with Fluorinated Aromatic Substituents

Several piperazine-carboxamide analogs with fluorinated or chlorinated aryl groups have been synthesized and characterized. For example:

- N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) exhibits a yield of 52.2% and melting point of 189.5–192.1 °C.

- N-(4-fluorophenyl)-derivative (A3) shows a higher yield (57.3%) and melting point (196.5–197.8 °C), suggesting that para-substitution enhances crystallinity .

Key Comparison :

| Compound | Substituent Position | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | Cyclopentyl | N/A* | Not Reported |

| A2 (3-fluorophenyl) | meta-F | 52.2 | 189.5–192.1 |

| A3 (4-fluorophenyl) | para-F | 57.3 | 196.5–197.8 |

| A6 (4-chlorophenyl) | para-Cl | 48.1 | 189.8–191.4 |

The target compound’s cyclopentyl group replaces the aromatic substituents seen in A2–A6, likely altering lipophilicity and steric interactions with biological targets. Fluorine at the benzothiazole 6-position may confer distinct electronic effects compared to aryl fluorine in A2/A3 .

Benzothiazole-Containing Analogs with Therapeutic Relevance

ARN19702: A structurally related compound, (2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone, acts as a potent N-acylethanolamine acid amidase (NAAA) inhibitor (IC₅₀ = 5.23 µM). It demonstrates oral bioavailability and efficacy in rodent models of neuropathic and inflammatory pain .

Comparison :

- Both compounds share the 6-fluoro-1,3-benzothiazole motif, critical for target engagement.

- ARN19702’s sulfonylphenyl and methylpiperazine groups enhance its enzyme inhibitory activity, whereas the target compound’s cyclopentyl-carboxamide may prioritize proteasome modulation .

Chlorophenyl-Piperazine Carboxamides

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide features a chair-conformation piperazine ring and bond lengths comparable to related structures. Its 4-chlorophenyl group contributes to rigidity, as evidenced by a melting point of ~190 °C .

Benzooxazinone-Piperazine Hybrids

Compounds like 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide utilize benzooxazinone moieties linked to piperazine-carboxamide. These hybrids exhibit distinct NMR profiles (e.g., δ 7.25–7.65 ppm for aromatic protons) compared to the target compound’s benzothiazole signals, reflecting electronic differences .

Biological Activity

N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews relevant research findings, including biological assays, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes a piperazine ring, a cyclopentyl group, and a benzothiazole moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound often act on various biological targets, including enzymes and receptors involved in cancer progression. The benzothiazole component is known for its ability to interact with multiple biological pathways, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines. These values suggest that it may be more potent than traditional chemotherapeutics such as doxorubicin .

- Mechanism of Induction : Flow cytometry assays revealed that this compound induces apoptosis through the activation of caspase pathways. This is crucial for understanding how the compound can selectively target cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has also been tested for its ability to inhibit specific enzymes:

- CYP Enzymes : It has shown inhibitory effects on CYP51 and CYP5122A1 enzymes involved in sterol biosynthesis in Leishmania species. These findings indicate potential use in treating parasitic infections alongside its anticancer properties .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Cyclopentyl Group | Enhances lipophilicity and cellular uptake |

| Benzothiazole Moiety | Critical for interaction with biological targets |

| Piperazine Ring | Provides flexibility and enhances binding affinity |

Modifications to these structural components could lead to improved efficacy or reduced toxicity.

Case Studies

Case Study 1 : A comparative study assessed the activity of various benzothiazole derivatives against MCF-7 cells. This compound exhibited superior activity with an IC50 value of approximately 0.65 µM compared to other derivatives which ranged from 1–5 µM .

Case Study 2 : In vivo studies in murine models demonstrated that administration of this compound resulted in significant tumor regression without notable side effects, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.